

Mmp-1-IN-1 vs. Batimastat: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mmp-1-IN-1*

Cat. No.: *B12388971*

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A Detailed Analysis of Two Key Matrix Metalloproteinase Inhibitors

In the landscape of cancer research and inflammatory diseases, the inhibition of matrix metalloproteinases (MMPs) remains a critical area of study. Among the numerous inhibitors developed, **Mmp-1-IN-1** and Batimastat have emerged as significant tools for researchers. This guide provides a comprehensive comparison of their efficacy, mechanism of action, and specificity, supported by experimental data and protocols to aid in the selection of the most appropriate inhibitor for your research needs.

At a Glance: Key Efficacy Data

A direct comparison of the inhibitory potency of **Mmp-1-IN-1** and Batimastat against MMP-1 reveals a significant difference in their IC₅₀ values. Batimastat demonstrates approximately a 10-fold higher potency for MMP-1. Furthermore, Batimastat is a broad-spectrum MMP inhibitor, exhibiting activity against a wide range of MMPs, whereas **Mmp-1-IN-1** is presented as a more selective inhibitor for MMP-1.

Inhibitor	Target	IC50 (nM)
Mmp-1-IN-1	MMP-1	34
Batimastat	MMP-1	3
MMP-2	4	
MMP-3	20	
MMP-7	6	
MMP-9	4	

Table 1: Comparative IC50 Values of **Mmp-1-IN-1** and Batimastat. This table summarizes the half-maximal inhibitory concentrations (IC50) of both inhibitors against various matrix metalloproteinases.

Delving Deeper: Mechanism of Action

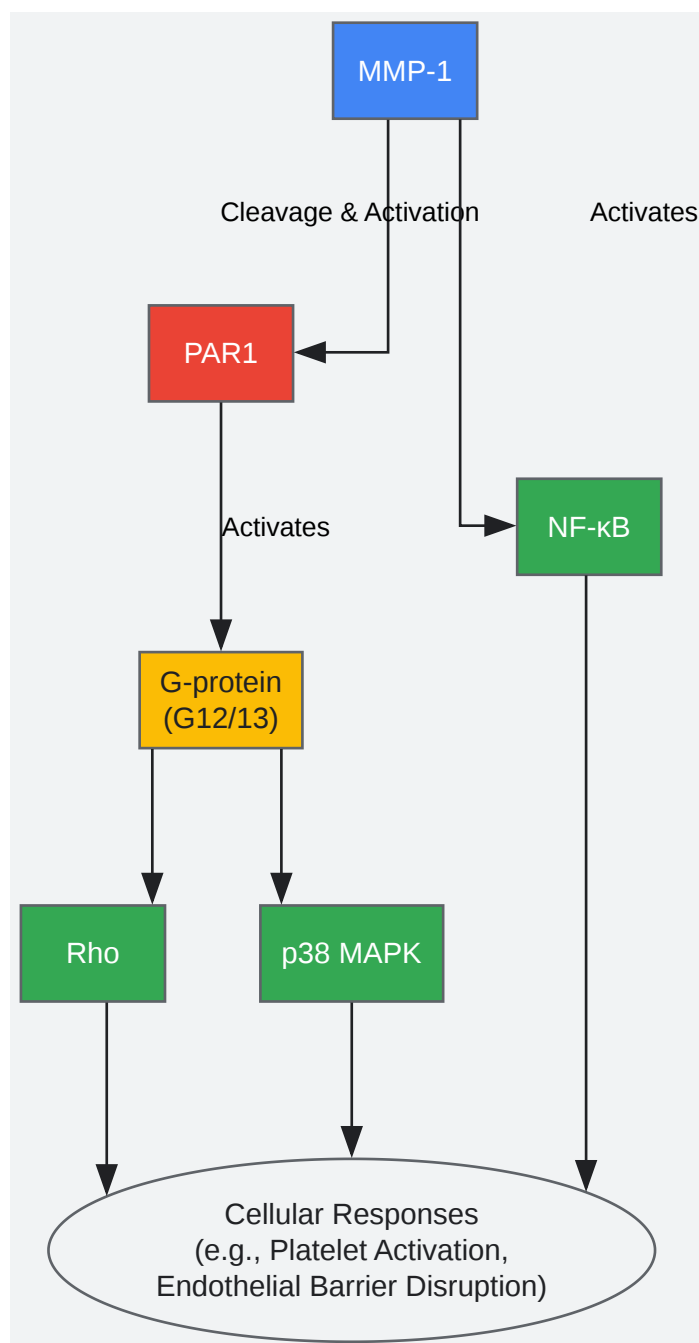
The distinct mechanisms of action of **Mmp-1-IN-1** and Batimastat underpin their differing selectivity profiles.

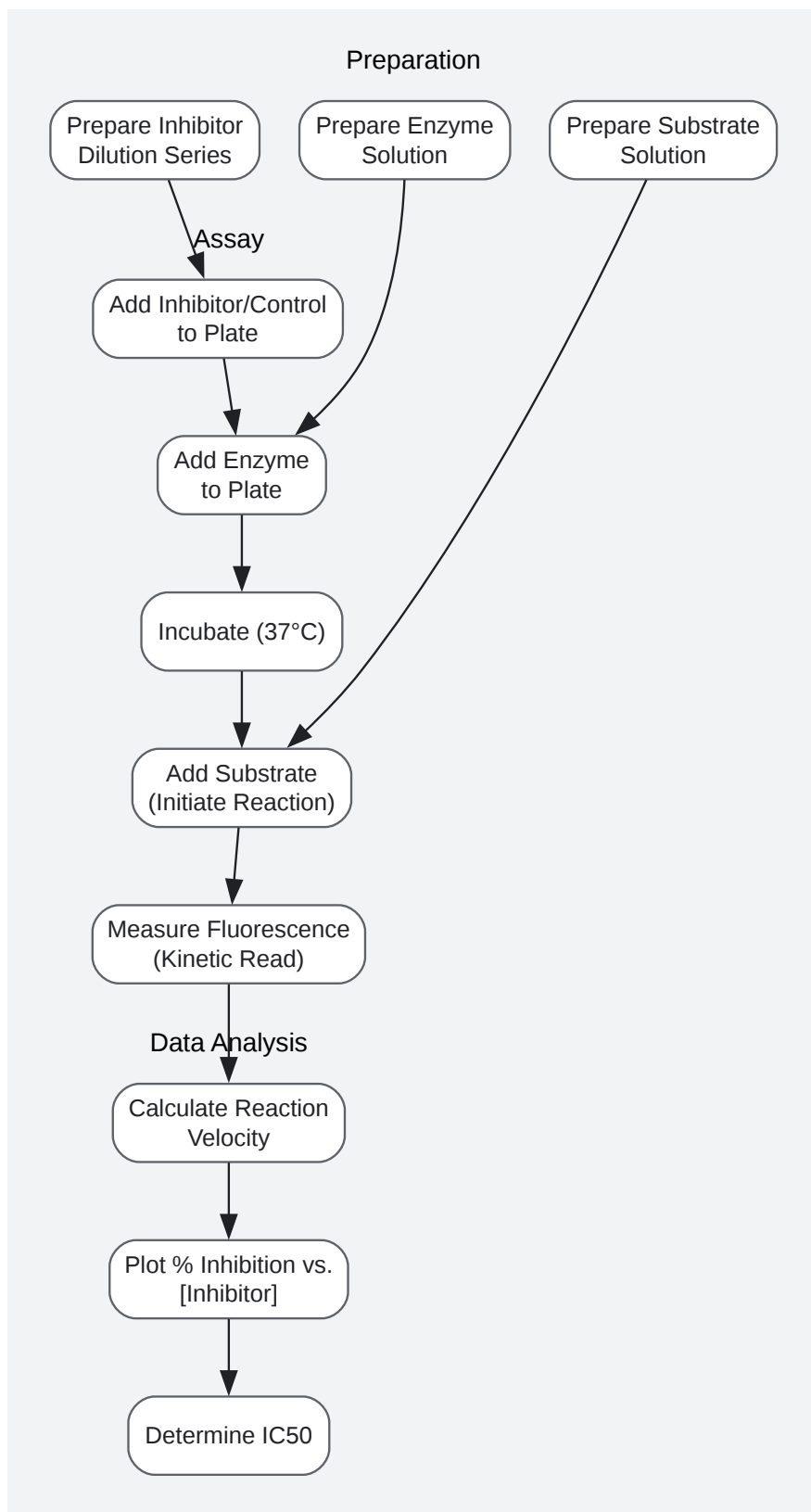
Batimastat (BB-94) is a hydroxamate-based peptidomimetic inhibitor. Its primary mechanism involves the chelation of the zinc ion (Zn²⁺) located in the active site of MMPs. This interaction is crucial for the catalytic activity of these enzymes, and by binding to this ion, Batimastat effectively blocks the enzyme's ability to degrade its substrates. Its broad-spectrum activity is a result of the highly conserved nature of the zinc-binding motif across many MMP family members.

Mmp-1-IN-1, on the other hand, is suggested to achieve its high potency and selectivity for MMP-1 through a different molecular interaction. It is believed that a halogen bond interaction between the inhibitor and specific residues within the MMP-1 active site contributes significantly to its inhibitory effect. This more targeted interaction likely explains its more selective profile compared to the broad-spectrum chelation mechanism of Batimastat.

The Bigger Picture: MMP-1 Signaling Pathways

MMP-1 plays a crucial role in various physiological and pathological processes through its ability to degrade extracellular matrix components and activate specific signaling pathways. A key downstream target of MMP-1 is the Protease-Activated Receptor 1 (PAR1).





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com